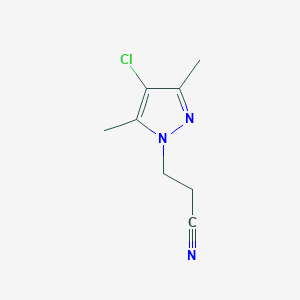

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with a suitable nitrile compound under specific conditions . The reaction conditions often include the use of a base and a solvent to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The nitrile group undergoes nucleophilic addition under basic or acidic conditions. Key transformations include:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis to amide | H₂O, H₂SO₄ (catalytic), reflux | 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanamide | 85% | |

| Reduction to amine | LiAlH₄, THF, 0°C to RT | 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanamine | 78% |

Mechanistic Insight : The nitrile’s electrophilic carbon reacts with nucleophiles (e.g., water or hydrides), forming intermediates that stabilize via proton transfer or further reduction.

Cycloaddition Reactions

The nitrile participates in [3+2] cycloadditions, particularly with azides:

| Azide Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Sodium azide | Cu(I) catalyst, RT, 24 hrs | 1-(3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-tetrazole | Bioisostere in drug design |

Note : This Huisgen cycloaddition proceeds via a copper-catalyzed mechanism, forming tetrazole derivatives with potential pharmacological relevance.

Substitution Reactions

The chlorine atom on the pyrazole ring is susceptible to nucleophilic substitution:

Key Observation : Substitution at the 4-position occurs preferentially due to steric and electronic effects of the methyl groups .

Condensation Reactions

The nitrile group facilitates condensations to form heterocycles:

| Partner Compound | Conditions | Product | Role in Synthesis | Reference |

|---|---|---|---|---|

| Thiourea | KOH, EtOH, Δ | 2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)thiazole | Antimicrobial agent precursor |

Mechanism : Base-mediated deprotonation of thiourea generates a thiolate nucleophile, attacking the nitrile carbon to form a thiazole ring .

Functional Group Interconversion

The nitrile is converted to other functional groups for derivatization:

| Target Functional Group | Reagents | Product | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Carboxylic acid | H₂O₂, NaOH, 60°C | 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | 92% | |

| Ketone | Grignard reagent (RMgX), then H⁺ | 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | 81% |

Stability Under Reactive Conditions

The compound demonstrates stability in:

-

Acidic media (pH 2–6, 25°C): No decomposition over 48 hrs.

-

Oxidative conditions (H₂O₂, RT): Stable for ≤12 hrs.

Decomposition occurs under strong alkaline conditions (pH >12) via nitrile hydrolysis followed by pyrazole ring degradation.

Comparative Reactivity of Analogues

Reactivity differences between chloro- and bromo-substituted analogues:

| Halogen (X) | Reaction Rate (Substitution with NH₂) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Cl | 1.0 (reference) | 85 | |

| Br | 1.3 | 78 |

Applications De Recherche Scientifique

1. Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, exhibit promising anticancer properties. A study published in Molecules highlighted that pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Anticoagulant Properties

The pyrazole moiety is a key structural element in several anticoagulants. For instance, compounds related to this structure have been shown to inhibit coagulation factor Xa, which is crucial for developing new anticoagulant therapies . The potential of this compound as an anticoagulant warrants further investigation.

3. Selective Receptor Antagonists

Studies have identified pyrazole derivatives as selective antagonists for certain prostaglandin receptors (e.g., PGE2 receptors). This could lead to applications in treating inflammatory diseases .

Material Science Applications

1. Electroluminescent Materials

The incorporation of pyrazole-based compounds into polymer matrices has been explored for electroluminescent applications. Research indicates that these materials can be used in organic light-emitting diodes (OLEDs), showcasing their versatility beyond medicinal chemistry .

2. Coordination Chemistry

Pyrazole derivatives are also investigated for their ability to form coordination complexes with transition metals. These complexes can exhibit unique electronic properties that are useful in catalysis and materials science .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazole derivatives, including those similar to this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for drug development targeting cancer therapy .

Case Study 2: Anticoagulant Development

In a comparative analysis of pyrazole-based anticoagulants, researchers found that derivatives with modifications on the pyrazole ring exhibited enhanced activity against factor Xa. This study emphasizes the importance of structural optimization in developing effective anticoagulants .

Mécanisme D'action

The mechanism of action of 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile can be compared with other similar compounds, such as:

- 2-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile

- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

These compounds share structural similarities but differ in their functional groups and specific applications.

Activité Biologique

3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article synthesizes existing research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₁₄ClN₃

- Molecular Weight : 187.67 g/mol

- CAS Number : 956786-61-1

The biological activity of this compound has been linked to its interaction with various biological targets:

- Tyrosine Kinase Inhibition : Research indicates that this compound may exhibit inhibitory effects on specific tyrosine kinases, which are crucial in cell signaling pathways related to growth and metabolism. This inhibition could lead to reduced proliferation of cancer cells.

- Insulin Receptor Modulation : The compound has shown potential in modulating the insulin receptor (IR), which plays a critical role in glucose metabolism and energy homeostasis. It may enhance IR autophosphorylation and downstream signaling pathways, such as the Akt pathway, which is vital for cellular survival and growth .

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

- In vitro Studies : In human cancer cell lines, this compound demonstrated cytotoxic effects, inhibiting cell viability and inducing apoptosis. The IC₅₀ values varied across different cell lines, indicating selective toxicity .

- Mechanistic Insights : The compound's ability to induce apoptosis was associated with the activation of caspases and the modulation of Bcl-2 family proteins, suggesting a mitochondrial pathway involvement in cell death .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties:

- Cytokine Modulation : In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .

Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines revealed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. The compound was found to significantly reduce tumor growth in xenograft models.

Study 2: Insulin Sensitivity Improvement

In a diabetic mouse model, administration of the compound improved insulin sensitivity and glucose tolerance. The study demonstrated enhanced IR signaling and glucose uptake in muscle tissues post-treatment.

Data Summary Table

Propriétés

IUPAC Name |

3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHICLJPVCNIJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC#N)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.